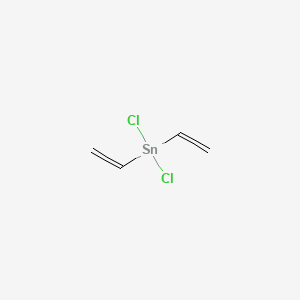

DIVINYLTIN DICHLORIDE

Beschreibung

Overview of Organotin Compounds in Scientific Inquiry

Organotin compounds, also known as stannanes, are chemical compounds that contain at least one tin-carbon bond. wikipedia.org The study of these compounds, a field known as organotin chemistry, officially began in 1849 with the discovery of diethyltin (B15495199) diiodide by Edward Frankland. wikipedia.orgrdd.edu.iqlupinepublishers.com The development of Grignard reagents in the early 20th century significantly propelled this area of research by providing a versatile method for creating tin-carbon bonds. wikipedia.orgrdd.edu.iq Organotin compounds are classified based on the number of organic groups attached to the tin atom, such as mono-, di-, tri-, and tetraorganotins. rdd.edu.iq They have found a wide array of applications, including as stabilizers for polyvinyl chloride (PVC), catalysts, and biocides. rdd.edu.iqnih.gov

Research Significance of Divinyltin Dichloride as an Organometallic Species

This compound stands out as a noteworthy organometallic species due to its bifunctionality. The presence of both reactive vinyl groups and chlorine atoms makes it a versatile reagent in various chemical transformations. ontosight.ai The vinyl groups can participate in reactions typical of alkenes, while the tin-chlorine bonds are susceptible to substitution, making it a valuable precursor for the synthesis of more complex organotin compounds. ontosight.ai Its unique structure allows it to be a building block in polymer chemistry and a catalyst in certain organic reactions. ontosight.airesearchgate.net

Historical Context of this compound in Chemical Literature

The synthesis of vinyltin (B8441512) compounds, including this compound, gained momentum with the development of methods to create vinyl-metal bonds. Early methods were often limited in scope. acs.org A significant advancement came with the use of the Kocheshkov redistribution reaction, which involves the reaction of a tetraorganotin compound with a tin tetrahalide. acs.orgdatapdf.com A key method for producing this compound is the disproportionation reaction between tetravinyltin (B75620) and tin tetrachloride in a 1:1 molar ratio. google.com This process has been refined to achieve high yields, making this compound more accessible for research purposes. google.com

Eigenschaften

IUPAC Name |

dichloro-bis(ethenyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H3.2ClH.Sn/c2*1-2;;;/h2*1H,2H2;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHKXKZPLXYXRO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C[Sn](C=C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073383 | |

| Record name | Stannane, dichlorodiethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7532-85-6 | |

| Record name | Dichlorodiethenylstannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7532-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorodivinylstannane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007532856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, dichlorodiethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorodivinylstannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties of Divinyltin Dichloride

Divinyltin dichloride is a colorless liquid with an irritating odor. chemsrc.comechemi.com It is sensitive to moisture and insoluble in water. chemsrc.comthermofisher.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C4H6Cl2Sn echemi.comguidechem.com |

| Molecular Weight | 243.71 g/mol echemi.com |

| Appearance | Colorless liquid echemi.comguidechem.com |

| Boiling Point | 54-56 °C at 3 Torr echemi.com |

| Density | 1.7645 g/cm³ at 20 °C echemi.com |

| Solubility in Water | Insoluble chemsrc.com |

| Stability | Moisture sensitive chemsrc.comthermofisher.com |

Synthesis and Reactions of Divinyltin Dichloride

Synthetic Methodologies

The primary method for synthesizing divinyltin dichloride is the redistribution (or disproportionation) reaction, often referred to as the Kocheshkov reaction. This involves reacting tetravinyltin (B75620) with tin tetrachloride. For the specific synthesis of this compound, a 1:1 molar ratio of tetravinyltin to tin tetrachloride is used. google.com The reaction can be carried out at temperatures ranging from 30-35 °C to 100-110 °C, with subsequent vacuum distillation to isolate the product in high yields. google.com

Another approach involves the use of Grignard reagents, specifically vinylmagnesium chloride, which can react with tin tetrachloride. acs.orgdatapdf.com

Characteristic Chemical Reactions

The chemical reactivity of this compound is defined by its two distinct functional groups. The tin-chlorine bonds are reactive sites for nucleophilic substitution, allowing for the replacement of the chlorine atoms with other functional groups. The vinyl groups can undergo addition reactions, typical of alkenes, and can also participate in polymerization processes. ontosight.ai

Spectroscopic Analysis of Divinyltin Dichloride

Spectroscopic techniques are crucial for the characterization of divinyltin dichloride. Infrared (IR) spectroscopy would show characteristic absorption bands for the C=C stretching of the vinyl groups and the Sn-Cl bonds. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the hydrogen and carbon environments within the vinyl groups. Mass spectrometry can be used to confirm the molecular weight and isotopic distribution pattern characteristic of tin-containing compounds. researchgate.netresearchgate.net Mössbauer spectroscopy has also been employed to study the electronic environment around the tin nucleus in related alkenyltin compounds. cdnsciencepub.com

Biological Activities and Mechanistic Insights

Antitumor Activity Research

The investigation into the anticancer properties of divinyltin dichloride and its derivatives has revealed significant cytotoxic effects against various cancer cell lines. The research encompasses its efficacy, molecular interactions, and influence on cellular pathways.

Efficacy Against Cancer Cell Lines (e.g., Breast, Cervical, Pancreatic)

Complexes and polymers derived from this compound have demonstrated notable efficacy against several human cancer cell lines. For instance, metallic complexes synthesized using divinyltin(IV) have shown potent anticancer activity against MCF-7 (breast carcinoma) and HeLa (cervical carcinoma) cells. researchgate.netdntb.gov.ua The activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. In one study, a metal complex derived from divinyltin(IV) demonstrated strong anticancer activity against both MCF-7 and HeLa cells. researchgate.net

Furthermore, condensation polymers created from this compound have been tested against a variety of cancer cell lines, showing a range of toxicities. researchgate.net Research into organotin polymers has indicated their potential to inhibit the growth of cell lines derived from breast, pancreatic, and colon cancers, among others. researchgate.net

Table 1: Efficacy of a Divinyltin(IV)-Derived Complex Against Cancer Cell Lines This table is interactive. Click on headers to sort.

| Cancer Cell Line | Type | IC50 (µM) | Reference |

|---|---|---|---|

| MCF-7 | Breast Carcinoma | 0.125 ± 0.001 | researchgate.net |

| HeLa | Cervical Carcinoma | 0.126 ± 0.0009 | researchgate.net |

Data represents a specific metallic complex synthesized with divinyltin(IV) as described in the cited source.

Molecular Targets of Action: DNA Binding and Cross-linking

A primary mechanism for the anticancer action of many metal-based drugs, including organotin compounds, is their interaction with DNA. nih.gov Studies on complexes derived from organotins suggest that they can bind to DNA, modifying its structure and interfering with cellular processes, which ultimately leads to cancer cell death. nih.gov Research on divinyltin(IV) has included investigations into its equilibrium with DNA constituents like thymine (B56734) and thymidine, which is fundamental to understanding its potential for DNA interaction. researchgate.net

While direct evidence for this compound is still developing, studies on related organotin(IV) complexes have shown they can cause significant DNA damage in cancer cells, as revealed by techniques like the comet assay. researchgate.netnih.gov This damage can result from the compound binding to the DNA, potentially through covalent interactions and cross-linking, which disrupts DNA replication and transcription, triggering cell death pathways. nih.govunipa.itdntb.gov.ua

Cellular Mechanisms: Apoptosis Induction and Oxidative Stress

The cytotoxicity of this compound derivatives appears to be mediated through the induction of apoptosis and the generation of oxidative stress. researchgate.net Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. nih.govnih.gov Research on related organotin compounds demonstrates they can trigger apoptosis in cancer cells. mdpi.com

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a key trigger for apoptosis. nih.gov Studies on metal complexes involving divinyltin(IV) have shown that they can increase levels of malondialdehyde, a marker for oxidative stress, in treated cancer cells. researchgate.netnih.gov This increase in ROS can damage cellular components, including mitochondria, leading to the release of pro-apoptotic factors. mdpi.com The induction of oxidative stress is considered a primary mechanism for the proapoptotic activity of these compounds. nih.govoncotarget.com

Interaction with Biochemical Pathways (DNA Replication, Protein Synthesis)

By targeting DNA, this compound and its derivatives can interfere with fundamental biochemical pathways essential for cancer cell survival and proliferation, such as DNA replication and protein synthesis. libretexts.org DNA replication is a highly complex process involving numerous enzymes that unwind and copy the DNA strands. savemyexams.comwou.edu When a compound binds to DNA, it can create adducts that stall the replication machinery, preventing the cell from dividing. nih.govncert.nic.in

Furthermore, the damage inflicted upon DNA can trigger signaling cascades that lead to the activation of specific proteins involved in apoptosis. For example, studies on related complexes show that the apoptotic process can be induced through the activation of effector proteins like caspase-3 and the degradation of poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. researchgate.net Disruption of these pathways is a hallmark of effective anticancer agents.

Antimicrobial Properties

In addition to their antitumor potential, organotin compounds have long been recognized for their antimicrobial properties, with the ability to inhibit the growth of bacteria and fungi. researchgate.net Research has shown that complexes derived from divinyltin(IV) and other organotins exhibit significant antimicrobial activities against a range of pathogens. researchgate.netrsc.org

The efficacy of these compounds has been assessed against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, a diphenyltin (B89523) dichloride complex demonstrated bactericidal effects against Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, and Staphylococcus epidermidis. rsc.org The mechanism of action is thought to involve the metal ion disrupting essential cellular processes, such as respiration and protein synthesis, after adsorbing to the microbial cell wall. researchgate.net The broad-spectrum activity suggests potential applications for these compounds in combating various microbial infections. plos.org

Efficacy Against Bacterial Strains and Fungi

This compound, as part of the broader class of organotin compounds, has been investigated for its biological activities, including its potential as an antimicrobial agent. Research into organotin (IV) complexes, such as those derived from this compound, has shown that these compounds can exhibit significant antimicrobial properties against a range of bacterial and fungal strains. nih.gov The complexation of organotins with other molecules, like Schiff bases, has been noted to produce compounds with remarkable efficacy. nih.gov

The general toxicity of organotin compounds to microorganisms is influenced by the number and type of organic groups attached to the tin atom. nih.gov While specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively documented in readily available literature, studies on related organotin compounds provide insight into their potential efficacy. For instance, certain organotin complexes have demonstrated MIC values against bacteria like Bacillus subtilis and Staphylococcus aureus in the range of 3-6 µg/mL, and against Escherichia coli between 6-25 µg/mL. nih.gov One such complex also showed strong inhibition of the fungus Aspergillus niger. nih.gov The activity of these compounds is often compared to standard antibiotics to gauge their potential. For example, the MIC of triphenyltinbenzoate, another organotin, was found to be 7.5 µg/mL against E. coli and S. aureus, which, while effective, was significantly higher than that of the standard antibiotic ciprofloxacin (B1669076). nih.gov

The table below illustrates the antimicrobial efficacy of various organotin compounds, providing a comparative context for the potential activity of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Organotin Compounds Against Various Microorganisms

| Compound/Complex | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Sn(H3mfps)(C6H5)2Cl2·2H2O | Bacillus subtilis | 3-6 | nih.gov |

| Sn(H3mfps)(C6H5)2Cl2·2H2O | Staphylococcus aureus | 3-6 | nih.gov |

| Sn(H3mfps)(C6H5)2Cl2·2H2O | Escherichia coli | 6-25 | nih.gov |

| Sn(Hmfpp)(n-C4H9)2Cl | Bacillus subtilis | 3-6 | nih.gov |

| Sn(Hmfpp)(n-C4H9)2Cl | Staphylococcus aureus | 3-6 | nih.gov |

| Sn(Hmfpp)(n-C4H9)2Cl | Escherichia coli | 6-25 | nih.gov |

| Triphenyltinbenzoate | Escherichia coli | 7.5 | nih.gov |

| Triphenyltinbenzoate | Staphylococcus aureus | 7.5 | nih.gov |

Structure-Activity Relationships in Antimicrobial Efficacy

The biological activity of organotin compounds like this compound is intrinsically linked to their molecular structure. lgu.edu.pkresearchgate.net The key determinants of their antimicrobial efficacy are the number and nature of the organic (R) groups bonded to the central tin (Sn) atom. researchgate.netresearchgate.net Generally, the toxicity follows the order: R3SnX > R2SnX2 > RSnX3, where 'X' is an anionic ligand. researchgate.net This indicates that tri-substituted organotins are often the most potent. This compound, being a di-substituted (R2SnX2) compound, fits within this framework.

The nature of the organic substituent is critical; toxicity generally increases with the length of the alkyl chain up to a certain point. nih.gov However, compounds with aryl (e.g., phenyl) groups tend to be less toxic than those with alkyl groups. researchgate.net The vinyl groups in this compound contribute to its specific reactivity and biological profile.

Immunotoxicological Considerations

Immunotoxicology is the study of adverse effects of chemical agents on the immune system. researchgate.net Organotin compounds are recognized for their potential immunotoxicity, with effects varying based on the specific compound and dosage. researchgate.netbenthamdirect.com These compounds can interfere selectively with the immune system, leading to consequences such as atrophy of the thymus, a primary lymphoid organ crucial for T-cell development. researchgate.netbenthamdirect.comuu.nl The general order of immunotoxicity often mirrors that of general toxicity, with di- and tri-substituted organotins being of particular concern. benthamdirect.com

While specific studies on the immunotoxicology of this compound are limited, research on structurally related di-substituted organotins, particularly dibutyltin (B87310) (DBT), provides significant mechanistic insights. uu.nlcapes.gov.br DBT has been shown to be a potent immunotoxic agent that can alter the function of immune cells and their production of inflammatory cytokines. capes.gov.brwho.int

Studies on human immune cells have demonstrated that DBT can modify the secretion of key pro-inflammatory cytokines. nih.gov For example, DBT exposures can alter the production of Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6). nih.gov The nature of this alteration is often dose-dependent. Research has shown that DBT can stimulate immune cells to produce these potent inflammatory proteins, which could lead to chronic inflammation. nih.gov The release of cytokines is a tightly regulated process critical for a balanced immune response, and its dysregulation by xenobiotics highlights their potential for harm. nih.govfrontiersin.org The immunotoxic action of organotins like DBT is believed to be a primary factor in the thymus atrophy observed in animal studies. uu.nl These findings on DBT suggest that other di-substituted organotins, potentially including this compound, may exert similar effects on the immune system.

Pharmacokinetic Profile Studies

The pharmacokinetic profile of a chemical, encompassing its absorption, distribution, metabolism, and excretion (ADME), is fundamental to understanding its biological impact. nih.gov For organotin compounds, these properties are heavily influenced by their physicochemical characteristics, such as lipophilicity and solubility. nih.govnih.gov

The bioavailability of organotin compounds is significantly affected by their solubility. nih.govresearchgate.net Most organotins are characterized by low water solubility and are therefore lipophilic (fat-soluble). cdc.govdcceew.gov.au This low aqueous solubility generally leads to poor absorption from the gastrointestinal tract. who.int Consequently, the bioavailability of many organotin compounds after oral ingestion is limited. europa.eu

Due to their lipophilic nature, once absorbed, organotin compounds tend to partition into fatty tissues and can accumulate in various organs. researchgate.netresearchgate.net The persistence and bioaccumulation of these compounds are well-documented, particularly in aquatic organisms. nih.govpjoes.com The specific distribution in mammals can include the liver, kidneys, and brain, with the pattern depending on the specific alkyl or aryl groups attached to the tin atom. uu.nlresearchgate.net Inorganic tin, a potential metabolite, can also be an indicator of organotin exposure and accumulation. researchgate.net

Biotransformation is the metabolic process by which the body alters foreign substances (xenobiotics) to facilitate their excretion. researchgate.net For organotin compounds, metabolism primarily occurs in the liver, mediated by enzyme systems like the cytochrome P450 monooxygenases. nih.govacs.org

The principal biotransformation pathway for organotins is sequential dealkylation or dearylation, where the organic groups are cleaved from the tin atom. nih.govacs.org For example, a trisubstituted compound like tributyltin (TBT) is metabolized to dibutyltin (DBT), then to monobutyltin (B1198712) (MBT), and finally to inorganic tin. acs.orgusgs.gov This process generally reduces the toxicity of the compound. nih.gov These less lipophilic metabolites are more water-soluble and can be more readily excreted from the body, primarily through bile and feces, with a smaller fraction eliminated in urine. uu.nl The rate and extent of this metabolism vary significantly between different organotin compounds. nih.gov

Polymer Chemistry and Advanced Materials Science Applications

Thermal Stabilization in Polyvinyl Chloride (PVC) Production

Polyvinyl chloride (PVC) is a widely used polymer that is known to be thermally unstable at its processing temperatures. goldstab.comspecialchem.com This instability leads to degradation through the elimination of hydrogen chloride (HCl), a process known as dehydrochlorination, which causes discoloration and a loss of mechanical properties. specialchem.comcore.ac.uk Heat stabilizers are essential additives incorporated into PVC to prevent this degradation. goldstab.comspecialchem.com

Organotin compounds are recognized as highly efficient heat stabilizers for both plasticized and unplasticized PVC. goldstab.com Their primary functions are to neutralize the evolved hydrogen chloride, replace the unstable allylic chlorine atoms on the PVC chain, and prevent oxidation. goldstab.comspecialchem.comcore.ac.uk The mechanism of stabilization by tin thioglycollates, a related class of organotin stabilizers, involves two main actions:

Substitution of Labile Chlorine Atoms : The stabilizer substitutes the labile chlorine atoms in the PVC structure, which are the initiation sites for degradation, thus preventing the formation of conjugated double bonds that cause discoloration. core.ac.uk

Scavenging of HCl : The stabilizer reacts with and scavenges the HCl released during degradation, preventing the autocatalytic chain reaction that accelerates decomposition. core.ac.uk

The stability and efficacy of an organotin stabilizer are dependent on the strength of its Sn-C bond, as the cleavage of this bond could form Lewis acids like RSnCl₃ or SnCl₄, which would catastrophically accelerate polymer degradation. core.ac.uk While specific data on divinyltin dichloride's performance is highly specialized, the general effectiveness of organotin stabilizers is well-documented. For instance, PVC films treated with an organotin stabilizer (dioctyl tin bis isooctyl thioglycollate) showed significantly delayed HCl evolution compared to unstabilized films when heated. core.ac.ukresearchgate.net Unstabilized PVC began to evolve HCl after 2.5 hours at 160°C, whereas the stabilized film resisted HCl evolution for 14.3 hours at the same temperature. core.ac.ukresearchgate.net

Table 1: Effect of Organotin Stabilizer on PVC Thermal Stability

| Temperature | Time to HCl Evolution (Unstabilized PVC) | Time to HCl Evolution (Stabilized PVC) |

|---|---|---|

| 140°C | 14.3 hours | > 30.3 hours |

This table illustrates the significant improvement in thermal stability provided by organotin compounds in PVC, as demonstrated by the increased time before the evolution of HCl. core.ac.ukresearchgate.net

Development of Organotin-Based Drug Delivery Systems

The unique chemistry of organotin compounds, including this compound, allows for their use in creating sophisticated drug delivery systems. nih.gov By incorporating these compounds into polymer matrices, it is possible to develop systems that encapsulate therapeutic agents and control their release. nih.gov

Encapsulation of Active Pharmaceutical Ingredients

Encapsulation is a process used to protect active pharmaceutical ingredients (APIs) from adverse environmental conditions and to control their release. mdpi.com Polymers derived from this compound can be synthesized to chemically bind and encapsulate APIs. A notable example is the synthesis of condensation polymers from this compound and the antibacterial agent ciprofloxacin (B1669076). researchgate.net This reaction, carried out through a modified interfacial polycondensation process, rapidly forms polymers in good yield, with infrared spectroscopy confirming the formation of Sn-O and Sn-N bonds, indicating the successful incorporation of the drug into the polymer structure. researchgate.net

This method of encapsulation, where the API is part of the polymer backbone, offers a distinct approach compared to physical encapsulation methods like spray cooling or electrospinning, which involve trapping the API within a lipid or polymer matrix. nih.govmdpi.comnih.gov

Controlled Release Profiles and Enhanced Bioavailability

A primary goal of advanced drug delivery systems is to achieve a controlled release of the API, maintaining its concentration within a therapeutic window over an extended period. mdpi.com Organotin polymers are well-suited for this purpose. nih.gov When an API is chemically anchored to a polymer, as in the case of the ciprofloxacin polymers derived from this compound, its release is governed by the cleavage of the chemical bonds linking it to the polymer chain. nih.govresearchgate.net

This covalent linkage can lead to a more predictable and sustained release profile compared to systems where the drug is physically dispersed, which often suffer from an initial "burst release." mdpi.com The properties of the polymer matrix, such as the degree of cross-linking, can be altered to fine-tune the release rate. nih.gov By controlling the release, these systems can improve the bioavailability of drugs, especially those that are poorly soluble. nih.gov

Synthesis of Novel Polymeric Materials with Specific Functionalities

The reactivity of this compound makes it a valuable monomer for synthesizing novel polymeric materials with specific, built-in functionalities. researchgate.netcnr.itiip.res.in These materials are designed for advanced applications ranging from biomedical devices to specialized coatings. cnr.itnih.gov

Polymers with Intrinsic Biological Activity

There is growing interest in developing polymers that possess their own intrinsic biological activity, which can help combat the rise of antimicrobial resistance. rsc.org Organotin compounds have demonstrated potential as therapeutic agents against a variety of tumor cells. nih.gov By polymerizing monomers like this compound with biologically active molecules, it is possible to create polymers with inherent therapeutic properties.

The synthesis of polymers from this compound and ciprofloxacin is a prime example of this approach. researchgate.net The resulting organotin-ciprofloxacin polymer combines the structural properties of the polymer with the antibacterial activity of ciprofloxacin. researchgate.net Research has shown that organotin polymers containing a dibutyltin (B87310) moiety are often the most biologically active. researchgate.net Such polymers can be tethered to surfaces, for instance on medical devices, to provide antimicrobial coatings without losing their activity. nih.govrsc.org

Table 2: Research Findings on this compound-Ciprofloxacin Polymers

| Parameter | Finding | Source |

|---|---|---|

| Synthesis Method | Modified interfacial polycondensation | researchgate.net |

| Reactants | This compound, Ciprofloxacin | researchgate.net |

| Reaction Time | < 15 seconds | researchgate.net |

| Bond Formation | Sn-O and Sn-N bonds confirmed by IR spectroscopy | researchgate.net |

| Molecular Structure | Confirmed by F-MALDI Mass Spectrometry | researchgate.net |

This table summarizes key findings from the synthesis and characterization of biologically active polymers derived from this compound.

Polymers for Thin Film Deposition

Polymer thin films are crucial in many modern technologies, including electronics, optics, and biomedical coatings, as their properties can differ significantly from the bulk material. nih.govnoivion.com The synthesis of these films can be achieved through various methods, with chemical vapor deposition (CVD) being a prominent technique for creating high-quality, uniform coatings on various substrates. nih.govmdpi.com

Polymers synthesized from precursors like this compound can be designed for use in thin film applications. The CVD process involves reacting gas-phase precursors on a heated substrate to form the polymer film. mdpi.commdpi.com This solvent-free method is advantageous as it produces biocompatible films free from residual toxic solvents. nih.gov The polymers created can be functionalized to possess specific surface properties, such as being amphiphilic (containing both hydrophilic and hydrophobic units) to resist protein and cell adhesion, a desirable trait for biomedical implants. nih.gov While direct application of this compound-derived polymers in CVD is a specialized research area, the ability to synthesize functional polymers from this compound opens possibilities for their use in creating advanced thin films for various technological applications. cnr.itnoivion.com

Structure-Property Relationships in this compound Polymers

The defining characteristic of this compound as a monomer is its difunctionality with respect to polymerization through its vinyl groups. This structural feature is predicted to be the primary determinant of the properties of its polymers. The presence of two reactive vinyl groups allows for the formation of cross-linked or network polymer structures. This is in contrast to monofunctional vinyltin (B8441512) compounds which would primarily form linear polymers.

The degree of cross-linking would be a critical factor influencing the polymer's properties. A higher cross-link density, achieved through efficient polymerization of both vinyl groups on each monomer unit, would theoretically lead to a more rigid and robust material. researchgate.net This is a direct consequence of the restricted mobility of the polymer chains within the three-dimensional network. researchgate.net

Influence on Mechanical Properties:

The mechanical properties of polymers derived from this compound are expected to be heavily reliant on the cross-link density. An increase in cross-linking would likely result in:

Increased Tensile Strength and Modulus: A more densely cross-linked network would resist deformation more effectively, leading to higher tensile strength and a greater Young's modulus. researchgate.net

Decreased Elongation at Break: The restricted chain mobility in a highly cross-linked polymer would likely result in a more brittle material with lower elongation at break compared to a linear analogue.

Enhanced Hardness: The rigid network structure would contribute to increased surface hardness.

These predicted properties are analogous to those observed in other cross-linked polymer systems, such as those derived from divinylbenzene. researchgate.net

Influence on Thermal Properties:

The thermal stability of this compound-based polymers would also be intrinsically linked to their cross-linked structure. Key expectations include:

Elevated Glass Transition Temperature (Tg): The cross-links would significantly restrict the segmental motion of the polymer chains, requiring more thermal energy to transition from a glassy to a rubbery state. This would result in a higher glass transition temperature. researchgate.net

The Role of the Tin Atom:

The following table summarizes the anticipated relationship between structural features and the properties of this compound polymers, based on theoretical predictions.

| Structural Feature | Predicted Effect on Polymer Properties |

| High Cross-link Density | Increased tensile strength, higher modulus, increased hardness, higher glass transition temperature, improved thermal stability, decreased elongation at break. |

| Low Cross-link Density | Greater flexibility, lower tensile strength and modulus, lower glass transition temperature, potentially higher elongation at break. |

| Presence of Tin Atoms | May influence thermal degradation pathways and chemical resistance. |

It is imperative to note that these structure-property relationships are theoretical and extrapolated from the behavior of other divinyl monomers and organotin polymers. Extensive experimental research would be necessary to validate these predictions and fully elucidate the properties of polymers derived from this compound.

Environmental Fate and Ecotoxicological Impact

Environmental Persistence and Degradation Pathways

Organotin compounds are recognized as ubiquitous environmental contaminants. nih.gov Their persistence and degradation are influenced by the breaking of the tin-carbon bond, which can occur through UV irradiation (photodegradation) and biological or chemical cleavage. cdc.gov In aquatic environments, the rate of degradation is dependent on environmental conditions. cdc.gov While some organotins can degrade in water with half-lives of less than a few months, they are generally more persistent in sediment. cdc.gov

The degradation of organotin compounds like Divinyltin Dichloride is expected to proceed through the sequential removal of the vinyl groups, leading to less toxic mono-substituted and eventually inorganic tin species. tandfonline.com This process can be mediated by microorganisms; however, the degradation products themselves may also be toxic. researchgate.net

Table 1: General Degradation Factors for Organotin Compounds

| Factor | Description | Environmental Relevance |

|---|---|---|

| UV Irradiation | Photodegradation by sunlight can break the tin-carbon bonds. | Significant in sunlit surface waters. |

| Biodegradation | Microorganisms can metabolize the organic groups attached to the tin atom. | Occurs in water, soil, and sediment, but rates can be slow. |

| Chemical Cleavage | Reactions with other chemicals in the environment can lead to degradation. | Less significant than photo- and biodegradation under typical environmental conditions. |

Aquatic Ecotoxicity and Long-Term Effects

Organotin compounds exhibit high biological activity, and some are known to cause harmful impacts in aquatic ecosystems. nih.gov The toxicity of organotins is largely determined by the nature and number of organic groups bonded to the tin atom. researchgate.net Trisubstituted compounds, for example, are generally considered the most toxic variants. chromatographyonline.comtandfonline.com

The introduction of organotins into aquatic systems, often through industrial applications and antifouling paints, has resulted in pollution of both freshwater and marine environments. nih.gov These compounds can be toxic to a wide range of aquatic organisms even at very low concentrations, leading to concerns about their long-term effects on ecosystem health. researchgate.net Some organotins are also known to act as endocrine disruptors, affecting the reproduction of aquatic life. chromatographyonline.comrewe-group.com

Table 2: General Aquatic Ecotoxicity of Organotin Compounds

| Organism Group | Known Effects |

|---|---|

| Invertebrates | Endocrine disruption (e.g., imposex in gastropods), mortality, reproductive failure. |

| Fish | Developmental toxicity, immunotoxicity, neurotoxicity. |

| Algae | Inhibition of growth and photosynthesis. |

Mobility and Distribution in Environmental Compartments (Water, Soil)

The mobility and distribution of organotin compounds in the environment are governed by their physical and chemical properties. Generally, they have low water solubility and a high affinity for particulate matter, meaning they tend to bind strongly to soil and sediments. cdc.govtandfonline.com This sorption to solids is a key process in their removal from the water column. cdc.gov

Once in the soil or sediment, organotin compounds are relatively immobile. cdc.gov This can lead to the accumulation of these compounds in benthic environments, creating a long-term source of contamination for the aquatic food web. tandfonline.com Volatilization from water or soil surfaces is not typically a significant fate process for these compounds. nih.gov

Bioaccumulation Potential in Ecological Systems

Certain organotin compounds have a high potential to be bioconcentrated by aquatic organisms. cdc.gov This means that they can accumulate in the tissues of organisms at concentrations much higher than those in the surrounding environment. This bioaccumulation can lead to biomagnification, where the concentration of the toxin increases at successively higher levels in the food chain. nih.gov

Residues of organotins have been found in various aquatic organisms, and human exposure can occur through the consumption of contaminated seafood. chromatographyonline.comnih.gov The high persistence and bioaccumulative nature of some organotins are key features that contribute to their environmental risk. nih.gov

Strategies for Environmental Risk Mitigation and Remediation

Given the toxicity and persistence of many organotin compounds, strategies for mitigating their environmental risk are crucial. Historically, the primary source of many organotins into the environment was their use in antifouling paints for ships. cdc.govtandfonline.com International and national regulations have been implemented to restrict or ban the use of the most harmful organotins, such as TBT, in these applications. researchgate.net

For contaminated sites, remediation can be challenging. Since organotins bind tightly to sediments, dredging and disposal of contaminated material is one approach, though it can be costly and disruptive. Bioremediation, using microorganisms to degrade the organotin compounds, is another potential strategy. researchgate.net Additionally, abiotic processes may be engaged to assist microbial activities and accelerate the remediation process. researchgate.net The development of alternative, less toxic materials is also a key component of long-term risk reduction.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Tributyltin (TBT) |

| Dibutyltin (B87310) (DBT) |

| Diphenyltin (B89523) (DPT) |

| Monobutyltin (B1198712) |

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Configuration

DFT calculations for divinyltin dichloride would typically involve the optimization of its geometry to find the most stable arrangement of its atoms in space. stackexchange.com This process also yields important electronic information. The calculations are generally performed using specific functionals, such as B3LYP or B3PW91, with a suitable basis set like LanL2DZ, which has been shown to be effective for organotin compounds. researchgate.net

Key parameters that can be determined from DFT calculations include:

Geometrical Parameters: Bond lengths (e.g., Sn-C, Sn-Cl) and bond angles (e.g., C-Sn-C, Cl-Sn-Cl) are calculated to define the molecule's three-dimensional structure. For a similar compound, dibenzyltin dichloride, DFT calculations have determined the optimized bond lengths and angles. researchgate.net

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Dipole Moment: This calculation provides insight into the polarity of the molecule, which influences its solubility and intermolecular interactions. For instance, the calculated total dipole moment for dibenzyltin dichloride is around 4.3 Debye. researchgate.net

Natural Bond Orbital (NBO) Analysis: This analysis provides information about the charge distribution on different atoms, revealing the nature of the chemical bonds. researchgate.net

The following table illustrates the types of data that would be generated from DFT calculations for a diorganotin dichloride, based on the findings for dibenzyltin dichloride. researchgate.net

| Parameter | B3LYP/LanL2DZ | B3PW91/LanL2DZ |

| Optimized Energy (a.u.) | -14.7 | -14.7 |

| Dipole Moment (Debye) | 4.2996 | 4.3235 |

| HOMO Energy (a.u.) | -0.25461 | -0.25602 |

| LUMO Energy (a.u.) | -0.08473 | -0.08447 |

| HOMO-LUMO Gap (a.u.) | 0.16988 | 0.17155 |

Data for dibenzyltin dichloride is presented as an illustrative example.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, molecular docking studies would be instrumental in exploring its potential interactions with biological macromolecules, such as proteins or nucleic acids. This can help in elucidating its mechanism of toxicity or potential therapeutic applications.

The general process of a molecular docking study for this compound would involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound (the ligand) would be generated and optimized. A target protein (the receptor) of interest would be selected from a database like the Protein Data Bank.

Docking Simulation: A docking algorithm would be used to place the this compound molecule into the binding site of the target protein in various orientations and conformations. nih.gov

Scoring and Analysis: The different poses would be "scored" based on a function that estimates the binding affinity. The poses with the best scores are then analyzed to understand the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the compound and the protein. nih.gov

While specific molecular docking studies for this compound were not identified, research on other organotin compounds demonstrates the utility of this approach. For example, docking studies have been used to investigate the interaction of diorganotin(IV) complexes with bacterial proteins to explore their antimicrobial potential. accscience.com Such studies can reveal key amino acid residues involved in the binding and help in understanding the structure-activity relationship. accscience.com The insights from these simulations can guide the design of new organotin compounds with enhanced biological activity and selectivity.

Simulation of Reaction Mechanisms and Transition States

Computational simulations are crucial for understanding the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. wikipedia.orgyoutube.com For this compound, such simulations could elucidate the pathways of its synthesis, polymerization, or degradation.

Transition State Theory forms the theoretical basis for these simulations. wikipedia.orglibretexts.org It postulates that for a reaction to occur, the reactants must pass through a high-energy state known as the transition state or activated complex. youtube.comyoutube.com The energy required to reach this state is the activation energy, which determines the reaction rate.

By employing computational methods like DFT, it is possible to map the potential energy surface of a reaction involving this compound. This allows for the calculation of the energies of reactants, products, intermediates, and transition states. Key information that can be obtained includes:

Reaction Pathways: Identifying the most likely sequence of steps for a given reaction.

Activation Energies: Calculating the energy barriers for each step, which helps in determining the rate-limiting step of the reaction.

Geometries of Transition States: Understanding the structure of the short-lived, high-energy species that exists at the peak of the energy barrier.

For example, simulations could be used to study the interfacial polycondensation reaction of this compound with other molecules to form polymers. researchgate.net By modeling the approach of the monomers and the formation of new chemical bonds, researchers can gain insights into the factors that control the polymer's structure and properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activities

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are widely used in toxicology and drug discovery to predict the activity of new or untested chemicals. researchgate.netdeeporigin.com

For organotin compounds, including this compound, QSAR models have been developed to predict their toxicity. researchgate.net The general form of a QSAR model is:

Activity = f (Molecular Descriptors)

Where:

Activity is a measure of the biological effect, such as toxicity (e.g., LD50).

Molecular Descriptors are numerical values that describe the chemical's structural, physicochemical, or electronic properties.

The development of a QSAR model for this compound would involve the following steps:

Data Collection: Gathering a dataset of organotin compounds with experimentally determined biological activities.

Descriptor Calculation: Calculating a variety of molecular descriptors for each compound in the dataset. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that correlates the descriptors with the observed activity. nih.govmdpi.com

Model Validation: Rigorously testing the model's predictive ability using internal and external validation techniques to ensure its reliability. nih.gov

Studies on organotin compounds have shown that their biological activity is influenced by the number and nature of the organic groups attached to the tin atom. researchgate.net For instance, the toxicity generally follows the order: R₃SnX > R₂SnX₂ > RSnX₃. researchgate.net QSAR models can quantify these relationships and help in predicting the toxicity of this compound based on its specific structural features.

Advanced Analytical and Detection Methodologies in Complex Matrices

The accurate detection and quantification of divinyltin dichloride in intricate matrices such as environmental and biological samples necessitate the use of highly sensitive and selective analytical techniques. The development of advanced methodologies is crucial for understanding its environmental fate, toxicity, and biological interactions. This section details sophisticated analytical approaches for the characterization and activity evaluation of this compound.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Routes and Sustainable Practices

The industrial-scale synthesis of organotin compounds has traditionally relied on methods such as the alkylation of tin tetrachloride (SnCl4) with organo-magnesium (Grignard reagents) or organo-aluminum compounds. lupinepublishers.comlupinepublishers.com Another established method is the direct reaction of metallic tin with organic halides. lupinepublishers.comresearchgate.net While effective, these routes can be expensive and may not align with modern principles of sustainable chemistry. lupinepublishers.com

Future research must prioritize the development of novel, greener synthetic routes for divinyltin dichloride. This involves exploring methodologies that reduce waste, minimize the use of hazardous solvents, and improve energy efficiency. mdpi.com Key areas for investigation include:

Catalyst Development: Designing more efficient and recyclable catalysts for the direct synthesis method to improve yields and reduce byproducts. google.com

Green Solvents: Investigating the use of environmentally benign solvents to replace traditional, more hazardous options.

Microwave-Assisted Synthesis: Exploring microwave irradiation as a tool to accelerate reaction times, increase product yields, and reduce energy consumption compared to conventional heating methods. mdpi.com

Solvent-Free Reactions: Developing mechanochemical or solvent-free synthesis procedures to minimize waste and environmental impact. mdpi.com

Adopting these "green chemistry" approaches can make the production of this compound and its derivatives more economically viable and environmentally sustainable. mdpi.com

Design and Synthesis of New this compound Derivatives with Tuned Properties

The biological activity of organotin compounds is significantly influenced by the organic groups attached to the tin atom and the coordination of other ligands. nih.govnih.gov A promising avenue of research is the design and synthesis of new derivatives of this compound where the chloride ions are replaced with various biologically active ligands. This strategy aims to create novel compounds with enhanced therapeutic properties and potentially reduced toxicity.

Researchers have successfully synthesized organotin derivatives with a variety of ligands, demonstrating the feasibility of this approach. For example, diphenyltin(IV) complexes have been created with N-(3,5-dibromosalicylidene)-α-amino acids, and their subsequent reaction with diphenyltin (B89523) dichloride yields binuclear adducts. sci-hub.se Similarly, organotin(IV) dithiocarbamate complexes have garnered significant attention for their therapeutic potential. nih.govencyclopedia.pub The synthesis of polymers derived from divinyltin dihalides and ciprofloxacin (B1669076) has also been reported, showing variable toxicity against cancer cell lines while being less toxic to healthy cells. researchgate.net

Future work should focus on synthesizing this compound derivatives with a diverse range of ligands, such as:

Carboxylates

Dithiocarbamates encyclopedia.pub

Schiff bases

Amino acids and peptides

Natural products

The goal is to tune the compound's properties, such as lipophilicity, stability, and target specificity, to enhance its desired biological activity. scihorizon.com This approach could lead to the development of novel non-platinum chemotherapeutic drugs with improved efficacy. encyclopedia.pub

| Derivative Class | Example Ligand Type | Potential Advantage | Reference Compound Studied |

|---|---|---|---|

| Dithiocarbamates | N-methyl-N-hydroxyethyldithiocarbamate | Enhanced cytotoxic and anti-inflammatory activity. | Phenyltin(IV) nih.gov |

| Amino Acid Schiff Bases | N-(3,5-dibromosalicylidene)-α-amino acid | Improved cytotoxicity against human tumor cell lines. | Diphenyltin(IV) sci-hub.se |

| Carboxylates | Ribavirin-derived ligands | Potent antimicrobial activity. | Organotin complexes scihorizon.com |

| Polymers | Ciprofloxacin | Variable toxicity to cancer cells with low toxicity to healthy cells. | Divinyltin Dihalides researchgate.net |

In-depth Investigation of Biological Mechanisms and Pathways

Understanding the precise molecular mechanisms by which this compound and its derivatives exert their biological effects is crucial for their development as therapeutic agents. While research on this compound itself is limited, studies on analogous dialkyltin compounds, such as dibutyltin (B87310) dichloride, provide a foundation for future investigations.

Existing research points to several potential mechanisms of action for organotin compounds:

Mitochondrial Dysfunction: Dialkyltins can inhibit oxidative phosphorylation in mitochondria. Dibutyltin dichloride has been shown to inhibit ADP-stimulated respiration and the ATP synthase complex. nih.govuu.nl

Enzyme Inhibition: A high affinity for dithiol groups suggests that dialkyltins may inhibit enzymes like pyruvate dehydrogenase by binding to lipoic acid, disrupting the TCA cycle. uu.nl

Induction of Apoptosis: Organotin compounds can trigger programmed cell death. Tributyltin derivatives, for example, have been shown to induce apoptosis by modulating the expression of BCL-2 and BAX proteins. nih.gov

Immunotoxicity: Certain organotin compounds are potent immunotoxic agents, causing atrophy of the thymus by reducing the number of proliferating lymphoblasts. nih.govnih.gov

Future studies should aim to elucidate the specific pathways affected by this compound and its derivatives. This includes investigating their interaction with DNA, effects on cell cycle regulation, modulation of key signaling pathways (such as AKT signaling), and their potential to induce specific types of cell death like apoptosis or anoikis-like cell death. nih.govresearchgate.net

Clinical Translational Potential of this compound in Therapeutic Applications

The primary translational potential for this compound lies in oncology. Numerous studies have highlighted the potent anticancer activity of organotin compounds, often exhibiting greater cytotoxicity against cancer cell lines than the widely used drug cisplatin. nih.gov Organotin derivatives have shown promise against a variety of tumors, including those of the breast, colon, lung, and kidney. nih.gov

The clinical translation of these compounds faces challenges, primarily related to toxicity. nih.gov However, the development of novel derivatives offers a strategy to overcome these limitations. By conjugating the divinyltin moiety with specific ligands, it may be possible to create compounds with enhanced selectivity for cancer cells, thereby reducing side effects. nih.govencyclopedia.pub For instance, the synergy between the organotin(IV) and dithiocarbamate moieties in hybrid complexes can lead to increased biological activity. nih.gov

Key research areas for advancing the clinical translation of this compound include:

In Vivo Studies: Moving beyond in vitro cell line studies to evaluate the efficacy and toxicity of promising derivatives in animal models of cancer.

Mechanism of Action: A deeper understanding of the biological mechanisms will help identify biomarkers for patient selection and predict therapeutic response.

Drug Delivery Systems: Developing targeted delivery systems, such as nanoparticles, to deliver the organotin compound specifically to tumor tissue, maximizing efficacy and minimizing systemic toxicity.

These efforts could establish this compound derivatives as a new class of metal-based anticancer agents with a distinct mechanism of action from platinum-based drugs. nih.gov

Comprehensive Environmental Risk Assessment and Remediation Strategies

The widespread industrial use of organotin compounds has led to environmental contamination, particularly in aquatic ecosystems. researchgate.net this compound is classified as very toxic to aquatic life with long-lasting effects, and its persistence in the environment is a significant concern. thermofisher.com A comprehensive understanding of its environmental fate and the development of effective remediation strategies are therefore imperative.

Environmental Risk:

Ecotoxicity: Organotins are known to be toxic to aquatic organisms. canada.ca this compound's low water solubility and potential to persist suggest it may accumulate in sediments, posing a long-term risk to benthic organisms. thermofisher.com

Persistence: The compound is not readily biodegradable and may persist in the environment. thermofisher.comoecd.org Its degradation products must also be assessed for their environmental impact.

Remediation Strategies: Future research should focus on developing and optimizing strategies to remove or neutralize this compound from contaminated water and soil. Several promising approaches, studied for other organotins like tributyltin (TBT), could be adapted:

Bioremediation: Utilizing microorganisms that can degrade organotin compounds into less toxic forms. Studies have shown that certain microbes can use TBT as a carbon source, degrading it to dibutyltin (DBT) and monobutyltin (B1198712) (MBT). nih.gov

Chemical Stabilization: Applying amendments like nanoscale zero-valent iron (nZVI) to contaminated sediments to degrade organotins and immobilize other pollutants. chalmers.se

Thermal Treatment: High-temperature thermal desorption has proven effective in removing organotins from dredged sediments by breaking them down into less toxic substances like tin oxide. tandfonline.com

Advanced Oxidation Processes: Using chemical oxidants or photocatalysis to break the carbon-tin bonds, degrading the compounds. tandfonline.com

A thorough risk assessment, combining exposure models and ecotoxicity data, is needed to establish safe environmental limits. rivm.nl Concurrently, advancing these remediation technologies will be crucial for managing existing contamination and mitigating the impact of any future releases.

| Remediation Strategy | Mechanism of Action | Reported Effectiveness (for related organotins) |

|---|---|---|

| Bioremediation | Microbial degradation of TBT to less toxic DBT and MBT. nih.gov | Up to 57-70% decrease in TBT concentration in microcosm experiments. nih.gov |

| Chemical Stabilization | Degradation via nanoscale zero-valent iron (nZVI); immobilization via sorption. chalmers.se | nZVI application led to OTC degradation; combination with coal tailings enhanced degradation. chalmers.se |

| Thermal Treatment | Fragmentation of organotin molecules into less toxic compounds (e.g., tin oxide) at high temperatures. tandfonline.com | Decrease of TBT from 72.6 to 0.29 mg/kg in dredged sediment at 450 °C. tandfonline.com |

| Photocatalysis | Degradation of organotins under UV irradiation with a catalyst (e.g., TiO2). tandfonline.com | 99.8% degradation of TBT in water after 30 minutes of treatment. tandfonline.com |

Q & A

Q. What are the standard synthetic routes for Divinyltin Dichloride, and how can purity be verified?

this compound is typically synthesized via transmetallation reactions between vinyl Grignard reagents and tin(IV) chloride. Key steps include inert atmosphere handling and low-temperature conditions to prevent side reactions. Purity verification involves elemental analysis (C, H, Cl), nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., Sn NMR for tin coordination), and X-ray crystallography for solid-state characterization. Reproducibility requires detailed documentation of stoichiometry, solvent purity, and reaction time/temperature gradients .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

H and C NMR are critical for confirming vinyl group integrity and tin bonding environments. Sn NMR provides insights into tin oxidation states and coordination geometry. Fourier-transform infrared (FTIR) spectroscopy identifies Sn-Cl stretching vibrations (~350–400 cm). Mass spectrometry (MS) with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) confirms molecular weight and fragmentation patterns. Cross-validation with computational simulations (DFT) enhances spectral interpretation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

this compound is moisture-sensitive and may release HCl upon hydrolysis. Use gloveboxes or Schlenk lines under nitrogen/argon. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and eye protection. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste. Fume hoods are mandatory for synthesis and handling. Regularly monitor air quality for tin and chloride contaminants .

Q. How should researchers document synthetic procedures for this compound to ensure reproducibility?

Protocols must specify reagent grades, solvent drying methods, reaction temperatures (±1°C precision), and inert atmosphere details (e.g., argon flow rate). Include step-by-step quenching and purification steps (e.g., recrystallization solvents, vacuum drying parameters). Publish raw spectral data and crystallographic files (CIF) as supporting information. Adhere to IUPAC naming conventions and report yields with error margins .

Advanced Research Questions

Q. How can computational chemistry predict this compound's reactivity in organometallic reactions?

Density functional theory (DFT) calculations model Sn-Cl bond dissociation energies and electron localization to predict nucleophilic/electrophilic sites. Molecular dynamics simulations assess solvent effects on reaction pathways (e.g., in THF vs. DCM). QSAR models correlate substituent effects on catalytic activity. Validate predictions with kinetic studies (e.g., monitoring reaction intermediates via in-situ IR) .

Q. What strategies resolve contradictions in reported thermodynamic data for this compound?

Conduct meta-analyses of published calorimetric data (e.g., ΔH values) to identify outliers. Reproduce disputed experiments under controlled conditions (e.g., adiabatic calorimetry for precise enthalpy measurements). Use high-purity samples and cross-check with independent methods (e.g., gas-phase electron diffraction for bond length verification). Address discrepancies through collaborative inter-laboratory studies .

Q. How do solvent effects influence the catalytic efficiency of this compound in polymerization?

Polar aprotic solvents (e.g., DMF) stabilize Sn(IV) intermediates, enhancing Lewis acidity for monomer activation. Solvent polarity correlates with chain propagation rates in vinyl polymerization. Use kinetic profiling (e.g., H NMR reaction monitoring) to map solvent-dependent initiation steps. Compare dielectric constants and donor numbers to optimize solvent selection for targeted molecular weights .

Q. What experimental designs minimize bias in assessing the environmental toxicity of this compound?

Employ blinded toxicity assays (e.g., algal growth inhibition tests) with randomized sample allocation. Use positive/negative controls (e.g., tributyltin chloride for comparative toxicity). Validate LC values across multiple trophic levels (microorganisms, invertebrates, fish). Apply statistical corrections (e.g., Bonferroni) for multiple comparisons and report confidence intervals .

Q. What gaps exist in understanding the structure-activity relationships of this compound derivatives?

Limited data exist on substituent effects (e.g., aryl vs. alkyl groups) on Sn(IV) redox behavior. Systematic studies are needed to correlate ligand steric bulk with catalytic turnover in cross-coupling reactions. Unexplored areas include photophysical properties (e.g., luminescence quenching mechanisms) and biological activity (e.g., antitumor potential via tin-DNA interactions) .

Methodological Guidance for Data Analysis

Q. How can researchers address inconsistencies in NMR assignments for this compound?

- Step 1: Compare chemical shifts across solvents (e.g., CDCl vs. DMSO-d) to identify solvent-induced shifts.

- Step 2: Perform 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Step 3: Validate assignments using isotopically labeled analogs (e.g., C-enriched vinyl groups).

- Step 4: Cross-reference with crystallographic data to confirm spatial arrangements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.